
(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C22H24N2O and its molecular weight is 332.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a member of the chalcone family, characterized by its unique structural features that include a chalcone moiety and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histamine H3 receptor antagonist and its implications in treating cognitive disorders and obesity.
Chemical Structure and Synthesis
This compound can be represented by the following molecular formula: C₁₈H₁₈N₂O. The synthesis typically involves a base-catalyzed reaction between acetophenone and 3,4-dihydroisoquinoline under reflux conditions. The structural characteristics include:
- A chalcone backbone formed by two aromatic rings linked by an α,β-unsaturated carbonyl group.
- A pyrrolidine ring which contributes to its pharmacological properties.
The biological activity of this compound is primarily associated with its interaction with the histamine H3 receptor , which plays a crucial role in neurotransmitter regulation. Studies indicate that similar compounds can modulate neurotransmitter release, potentially leading to therapeutic effects in various neurological conditions.
1. Histamine H3 Receptor Antagonism
Research has shown that derivatives of this compound exhibit selective binding to histamine receptors, particularly the H3 subtype. This interaction is linked to:
- Modulation of neurotransmitter release.
- Potential therapeutic effects in cognitive disorders and obesity management.
In vitro studies have demonstrated significant binding affinity, suggesting that this compound could serve as a lead candidate for drug development targeting these receptors .
2. Antimicrobial Activity
Chalcone derivatives are known for their antimicrobial properties. In vitro assays have indicated that certain derivatives can inhibit the growth of various pathogens, including those responsible for malaria. For instance, related compounds have shown effective binding to Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), which is crucial for DNA synthesis in malaria parasites .
3. Anticancer Potential
Chalcones have been extensively studied for their anticancer properties. The ability of this compound to induce apoptosis in cancer cell lines has been documented. For example, related compounds have exhibited cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
科学的研究の応用
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H22N2
- Molecular Weight : 310.41 g/mol
- CAS Number : 2035022-79-6
The structural configuration features an enone functional group that may contribute to its reactivity and biological activity.
Histamine Receptor Antagonism
Research indicates that derivatives of compounds similar to (E)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibit potent antagonistic activity at the histamine H3 receptor. These receptors are involved in various neurological functions, including sleep-wake cycles and appetite regulation. Compounds designed around this scaffold have shown promise in treating conditions like narcolepsy and obesity by modulating histamine signaling pathways .
Neuroprotective Effects
Studies have demonstrated that certain isoquinoline derivatives possess neuroprotective properties. The incorporation of pyrrolidine rings may enhance their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems or direct antioxidant activity .
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer properties. The enone moiety is known to participate in Michael addition reactions, which can lead to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .
Case Study 1: Histamine H3 Receptor Antagonists
A study published in the Journal of Medicinal Chemistry explored a series of 2-(pyrrolidin-1-yl)ethyl derivatives that were synthesized and tested for their binding affinity to H3 receptors. One derivative exhibited a Ki value indicating high potency, suggesting that modifications to the pyrrolidine ring can significantly enhance receptor interaction .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds resembling this compound were administered to evaluate their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment .
特性
IUPAC Name |
(E)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(11-10-18-6-2-1-3-7-18)24-15-13-21(17-24)23-14-12-19-8-4-5-9-20(19)16-23/h1-11,21H,12-17H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASNUVISHWKKE-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。